molecular formula C7H10N2O B1323495 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol CAS No. 623564-45-4

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No. B1323495
M. Wt: 138.17 g/mol
InChI Key: PQRBAZCVIZIHPD-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is a chemical compound that has gained attention in scientific research. It is also known as DPPM. This compound is a part of a series of pyrazole-based inhibitors of the TGF-beta type I receptor kinase domain (TbetaR-I) .


Synthesis Analysis

The synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine”, a similar compound, has been reported . The synthesis process involved several steps, including the protection of pyrazole with an N-SEM protective group, alkylation at the C-5 position with 1-bromo-3-chloropropane, SEM deprotection, intramolecular ring closure, introduction of a bromine atom (Br) with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation . The overall yield through this 8-step reaction process was found to be 29.4% .


Molecular Structure Analysis

The molecular formula of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is C7H10N2O. The molecular weight of this compound is 138.17 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine” include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation .


Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is 138.17 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 1 . The topological polar surface area is 43.8 Ų . The heavy atom count is 11 .

Scientific Research Applications

Large-Scale Synthesis Applications

(Nikitenko et al., 2006) developed a nonchromatographic method for the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a key intermediate.

Synthesis of Novel Compounds

(Medvedeva et al., 2018) describe an effective method for synthesizing substituted dihydroquinolines, utilizing a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.

Synthesis of Bicyclic Heteroaryl Carboxyaldehydes

(Nikitenko et al., 2006) also report on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key intermediate in the synthesis of these compounds.

Kinase Inhibitor Synthesis

(Tenora et al., 2016) detail the use of a derivative in synthesizing ALK5 kinase inhibitors through Pd-catalyzed cross-coupling reactions.

Microwave-Induced Intramolecular Cycloaddition

(Yoneyama et al., 2022) utilized microwave irradiation to synthesize dihydro-pyrrolo[1,2-b]pyrazoles, showcasing the compound's role in novel synthesis methodologies.

Inhibitors for Transforming Growth Factor Beta Type I Receptor Kinase

(Li et al., 2004) synthesized a novel series of inhibitors using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol.

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBAZCVIZIHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

CAS RN

623564-45-4
Record name {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

MeOH (2.73 mL) was added to the THF (180 mL) solution of LiBH4 (1.63 g) under a nitrogen atmosphere at room temperature, and then 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester (8.11 g) was added to the suspension and stirred for 2 h at 40° C. The mixture was quenched with 1 mol/L HCl at pH 1 and stirred for 1 h at room temperature. Solid K2CO3 was added to the solution to adjust pH to 8 and the mixture was extracted with AcOEt. The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to afford the title compound as brown crystals (4.87 g, 78%).
Name
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step Two
Yield
78%

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